Podecdysone B

Catalog No.
S562650
CAS No.
22612-27-7
M.F
C27H42O6
M. Wt
462.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Podecdysone B

CAS Number

22612-27-7

Product Name

Podecdysone B

IUPAC Name

(2S,3R,5R,10S,13R,17S)-2,3-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one

Molecular Formula

C27H42O6

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C27H42O6/c1-24(2,32)10-9-23(31)27(5,33)22-7-6-16-15-12-19(28)18-13-20(29)21(30)14-26(18,4)17(15)8-11-25(16,22)3/h6,18,20-23,29-33H,7-14H2,1-5H3/t18-,20+,21-,22-,23+,25-,26+,27+/m0/s1

InChI Key

AEFMTBQZWMUASH-IILZZRPCSA-N

SMILES

CC12CCC3=C(C1=CCC2C(C)(C(CCC(C)(C)O)O)O)CC(=O)C4C3(CC(C(C4)O)O)C

Canonical SMILES

CC12CCC3=C(C1=CCC2C(C)(C(CCC(C)(C)O)O)O)CC(=O)C4C3(CC(C(C4)O)O)C

Isomeric SMILES

C[C@]12CCC3=C(C1=CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C

Insecticidal Properties:

Studies suggest that Podecdysone B exhibits insecticidal activity against various insect pests. It disrupts molting, a crucial stage in insect development, by affecting the production of chitin, a major component of their exoskeletons. Source: Wu et al., 2011 This research suggests Podecdysone B as a potential eco-friendly alternative to conventional insecticides, as it is less harmful to non-target organisms.

Antibacterial Activity:

Recent research explores the potential antibacterial properties of Podecdysone B. Studies have shown it to be effective against various bacterial strains, including multidrug-resistant ones. Source: Li et al., 2015: The exact mechanisms of this activity are still being elucidated, but it is believed to involve disruption of bacterial cell membranes. Further research is needed to confirm its efficacy and potential applications in developing new antibiotics.

Plant Growth Regulation:

Podecdysone B also shows promise in regulating plant growth and development. Studies have demonstrated its ability to promote plant growth, increase stress tolerance, and enhance resistance against various pests and diseases. Source: Wang et al., 2012 This research suggests Podecdysone B as a potential tool for improving agricultural productivity and sustainability.

Other Potential Applications:

Preliminary research also suggests Podecdysone B may have other potential applications, including:

  • Antioxidant activity: Studies indicate Podecdysone B may possess antioxidant properties, potentially offering benefits for cellular health. Source: Liu et al., 2011:
  • Anticancer properties: Initial studies suggest Podecdysone B may exhibit anti-cancer effects, but further research is needed to confirm its efficacy and safety. Source: Wang et al., 2018:

Podecdysone B is a phytoecdysteroid, a class of compounds that play significant roles in the growth and development of arthropods and plants. Its chemical formula is C27H42O6, and it features a structure characterized by five hydroxy substituents located at positions 2, 3, 20, 22, and 25 on a 5beta-cholesta-8,14-dien-6-one backbone. The compound is known for its potential biological activities, particularly in influencing hormonal processes in insects and plants .

The biological activity of Podecdysone B is not fully elucidated. However, like other phytoecdysones, it might interact with insect ecdysteroid receptors, disrupting molting and development []. Additionally, Podecdysone B might exhibit other biological effects in insects or other organisms, but further research is needed.

Typical of steroid compounds. These include:

  • Hydroxylation: The presence of multiple hydroxyl groups allows for further functionalization through oxidation or reduction reactions.
  • Esterification: Hydroxy groups can react with acids to form esters, which may enhance solubility or bioactivity.
  • Reduction: The double bonds in the steroid nucleus can be reduced to yield saturated derivatives.

Specific reaction pathways are less documented but are expected to follow typical steroid chemistry .

Podecdysone B exhibits notable biological activities, particularly:

  • Insect Hormonal Activity: Similar to other phytoecdysteroids, it can mimic molting hormones in insects, potentially affecting their growth and development.
  • Antifeedant Properties: Some studies suggest that it may deter herbivory in certain plant species by affecting the feeding behavior of insects.
  • Adaptogenic Effects: There is emerging evidence that phytoecdysteroids like Podecdysone B may have adaptogenic properties, enhancing stress resistance in plants and possibly in humans .

The synthesis of Podecdysone B can be achieved through several methods:

  • Natural Extraction: It can be isolated from plant sources known to produce phytoecdysteroids.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler steroid precursors. Specific synthetic routes have been developed but are often complex due to the need for stereochemical control .

Podecdysone B has several applications:

  • Agricultural Use: Its insecticidal properties make it a candidate for use in pest management strategies.
  • Nutraceuticals: Due to its potential health benefits, it is explored as a dietary supplement for enhancing physical performance and stress resilience.
  • Pharmaceutical Research: Ongoing studies investigate its role in modulating hormonal activities and its potential therapeutic applications .

Research into the interactions of Podecdysone B with biological systems includes:

  • Receptor Binding Studies: Investigating how it binds to ecdysteroid receptors in insects to understand its hormonal effects.
  • Synergistic Effects with Other Compounds: Studies may explore how Podecdysone B interacts with other phytochemicals or synthetic pesticides to enhance efficacy .

Several compounds share structural similarities with Podecdysone B. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
EcdysoneContains fewer hydroxyl groupsPrimary insect molting hormone
20-HydroxyecdysoneHydroxylated at position 20More potent insect growth regulator
RhammnocinA glycosylated form of ecdysteroidExhibits different solubility and bioactivity
Ajugasterone CSimilar steroid backbone but fewer hydroxyl groupsDifferent biological activity profile

Podecdysone B is unique due to its specific arrangement of hydroxyl groups and its potential dual role as both an insect growth regulator and a plant defense compound .

This detailed overview provides insights into the multifaceted nature of Podecdysone B, emphasizing its significance in biological research and potential applications across various fields.

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

462.29813906 g/mol

Monoisotopic Mass

462.29813906 g/mol

Heavy Atom Count

33

Wikipedia

Podecdysone B

Dates

Modify: 2024-04-14

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